ethyl 3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Ethyl 3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that features a pyrazole ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the ethyl ester intermediate, which is then treated with hydrazine hydrate to form the corresponding hydrazide. The hydrazide undergoes cyclization with an appropriate nitrile oxide to yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-5-carboxylic acid: Shares the pyrazole ring but lacks the oxadiazole ring.
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid: Contains the pyrazole ring but has a different functional group.
5-Amino-3-methyl-1-phenylpyrazole: Contains a pyrazole ring with different substituents.
Uniqueness
Ethyl 3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of both the pyrazole and oxadiazole rings, which confer distinct chemical and biological properties
Biological Activity
Ethyl 3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₀N₄O₃ and a molecular weight of 210.20 g/mol. The structure features an oxadiazole ring, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₉H₁₀N₄O₃ |
Molecular Weight | 210.20 g/mol |
IUPAC Name | This compound |
CAS Number | 65195344 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment.
- Antimicrobial Properties : Preliminary data suggest potential antimicrobial activity against various pathogens.
Anticancer Activity
Recent studies have demonstrated the efficacy of this compound against several cancer cell lines:
Case Study : In a study examining the compound's effects on MCF-7 cells, flow cytometry revealed that it increases p53 expression levels and activates caspase pathways leading to apoptosis . This suggests that the compound may be a viable candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has shown promising results in preliminary antimicrobial assays:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 |
These results indicate that this compound may possess potential as an antimicrobial agent.
Properties
IUPAC Name |
ethyl 3-(2-methylpyrazol-3-yl)-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-3-15-9(14)8-11-7(12-16-8)6-4-5-10-13(6)2/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPVDVWHEOUZTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=NN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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